2-anthracen-9-ylethyl carbonochloridate

Description

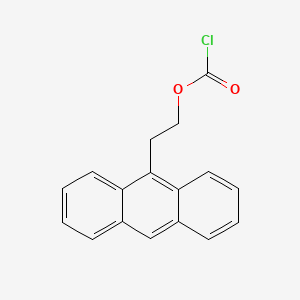

2-Anthracen-9-ylethyl carbonochloridate is a specialized organic compound featuring an anthracene moiety linked to a carbonochloridate (ClCOO-) functional group via an ethyl bridge. This structure combines the aromatic stability and π-conjugation of anthracene with the electrophilic reactivity of the carbonochloridate group, making it valuable in synthetic chemistry for introducing anthracene-containing motifs into target molecules. The carbonochloridate group enables nucleophilic substitution reactions, facilitating couplings with amines, alcohols, or thiols.

Properties

Molecular Formula |

C17H13ClO2 |

|---|---|

Molecular Weight |

284.7 g/mol |

IUPAC Name |

2-anthracen-9-ylethyl carbonochloridate |

InChI |

InChI=1S/C17H13ClO2/c18-17(19)20-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2 |

InChI Key |

KWCQFAYPSAKDMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCOC(=O)Cl |

Synonyms |

2-(9-anthryl)ethyl chloroformate 2-9-AEOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloroformic acid 2-(9-anthryl)ethyl ester typically involves the reaction of 2-(9-anthryl)ethanol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:

2-(9-anthryl)ethanol+Phosgene→Chloroformic acid 2-(9-anthryl)ethyl ester+HCl

Industrial Production Methods

Industrial production of chloroformic acid esters often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene, a highly toxic and reactive gas, necessitates stringent safety measures and specialized equipment to handle the reaction safely.

Chemical Reactions Analysis

Types of Reactions

2-anthracen-9-ylethyl carbonochloridate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The ester group can be attacked by nucleophiles, leading to the formation of different products.

Hydrolysis: In the presence of water, the ester can hydrolyze to form 2-(9-anthryl)ethanol and carbon dioxide.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane.

Hydrolysis: Acidic or basic conditions can be used to catalyze the hydrolysis reaction.

Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with an amine would yield a carbamate.

Hydrolysis: The major products are 2-(9-anthryl)ethanol and carbon dioxide.

Reduction: The major product is 2-(9-anthryl)ethanol.

Scientific Research Applications

2-anthracen-9-ylethyl carbonochloridate has several applications in scientific research:

Organic Synthesis: It is used as a reagent for introducing the 2-(9-anthryl)ethyl group into various molecules.

Material Science: The compound can be used in the synthesis of polymers and other materials with specific optical properties.

Biological Studies: It can be used to modify biomolecules for studying their interactions and functions.

Medicinal Chemistry: The compound can be used to synthesize potential drug candidates by modifying pharmacophores.

Mechanism of Action

The mechanism of action of chloroformic acid 2-(9-anthryl)ethyl ester involves the reactivity of the chloroformate group. The ester group can undergo nucleophilic attack, leading to the formation of various products depending on the nucleophile. The anthryl group can also participate in π-π interactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl/Alkyl Carbonochloridates

1-Phenylethyl Carbonochloridate

This compound, studied in deoxygenative cross-electrophile coupling reactions, shares the carbonochloridate group but substitutes anthracene with a simpler phenyl-ethyl group. Fc/Fc⁺), indicating moderate electrophilicity.

4-Nitrophenyl Carbonochloridate

Used in peptide and polymer synthesis, this derivative features a nitro group para to the carbonochloridate. The nitro group increases electrophilicity, enabling faster reactions with nucleophiles compared to anthracene-containing analogs. However, anthracene’s bulkiness may sterically hinder reactions, necessitating optimized conditions for efficient coupling .

Benzyl Carbonochloridates with Boronate Esters (5a–5c)

These compounds (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate) incorporate boronate esters for Suzuki-Miyaura cross-coupling. Their ¹H NMR spectra show upfield shifts for aromatic protons (δ 7.2–8.3 ppm) compared to anthracene derivatives (δ 7.4–8.9 ppm), reflecting anthracene’s extended conjugation. The carbonochloridate’s ClCOO- group in all analogs exhibits similar ¹³C NMR signals near δ 150–155 ppm, confirming functional group consistency .

Table 1: NMR Chemical Shifts of Carbonochloridates

| Compound | ¹H NMR (Aromatic, δ ppm) | ¹³C NMR (ClCOO-, δ ppm) |

|---|---|---|

| 2-Anthracen-9-ylethyl* | 7.4–8.9 (anthracene) | ~152 (predicted) |

| 5a (Benzyl with boronate) | 7.2–8.3 | 154.2 |

| 5b (3-Methyl benzyl) | 7.1–8.2 | 153.8 |

| 5c (3-Fluoro benzyl) | 7.3–8.4 | 155.1 |

Anthracene-Containing Chlorides

9-Anthraceneacetyl Chloride

This acyl chloride (CAS 72917-30-7) shares the anthracene core but replaces the carbonochloridate with an acyl chloride (COCl). Acyl chlorides are more reactive toward nucleophiles than carbonochloridates, making them less selective in esterifications. The ethyl spacer in 2-anthracen-9-ylethyl carbonochloridate may reduce steric hindrance compared to direct anthracene-acyl linkages .

9-(Chloromethyl)anthracene

With a chloromethyl group (CH₂Cl) attached to anthracene, this compound (CAS 24463-19-2) undergoes SN2 reactions but lacks the carbonyl oxygen of carbonochloridates. The absence of the carbonyl reduces electrophilicity, limiting its utility in forming carbamate or carbonate linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.